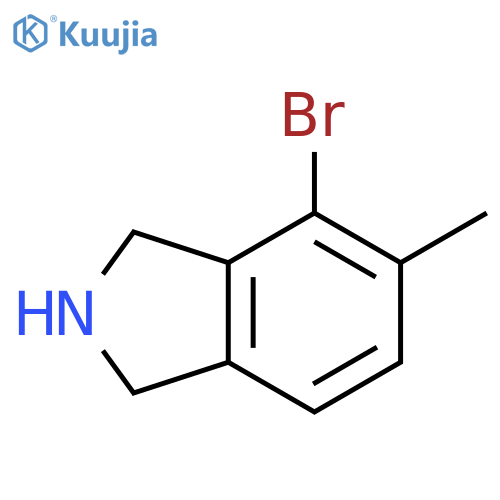

Cas no 1427361-78-1 (4-bromo-5-methyl-2,3-dihydro-1H-isoindole)

1427361-78-1 structure

商品名:4-bromo-5-methyl-2,3-dihydro-1H-isoindole

CAS番号:1427361-78-1

MF:C9H10BrN

メガワット:212.086401462555

MDL:MFCD23707628

CID:4598846

PubChem ID:122164513

4-bromo-5-methyl-2,3-dihydro-1H-isoindole 化学的及び物理的性質

名前と識別子

-

- 4-bromo-5-methyl-2,3-dihydro-1H-isoindole

-

- MDL: MFCD23707628

- インチ: 1S/C9H10BrN/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3,11H,4-5H2,1H3

- InChIKey: GJHGVTOKBOXBDV-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C(Br)=C(C)C=C2)CN1

4-bromo-5-methyl-2,3-dihydro-1H-isoindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM423731-500mg |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

1427361-78-1 | 95%+ | 500mg |

$2283 | 2023-02-26 | |

| Enamine | EN300-307007-0.1g |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

1427361-78-1 | 95.0% | 0.1g |

$953.0 | 2025-03-19 | |

| Enamine | EN300-307007-1.0g |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

1427361-78-1 | 95.0% | 1.0g |

$2745.0 | 2025-03-19 | |

| Enamine | EN300-307007-10.0g |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

1427361-78-1 | 95.0% | 10.0g |

$11805.0 | 2025-03-19 | |

| Chemenu | CM423731-250mg |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

1427361-78-1 | 95%+ | 250mg |

$1460 | 2023-02-26 | |

| Enamine | EN300-307007-0.05g |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

1427361-78-1 | 95.0% | 0.05g |

$729.0 | 2025-03-19 | |

| Enamine | EN300-307007-1g |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

1427361-78-1 | 95% | 1g |

$2745.0 | 2023-11-13 | |

| A2B Chem LLC | AW01550-1g |

4-bromo-5-methyl-2,3-dihydro-1h-isoindole |

1427361-78-1 | 95% | 1g |

$2925.00 | 2024-04-20 | |

| Aaron | AR01B7KQ-5g |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

1427361-78-1 | 95% | 5g |

$10972.00 | 2023-12-16 | |

| Aaron | AR01B7KQ-100mg |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole |

1427361-78-1 | 95% | 100mg |

$1336.00 | 2025-02-09 |

4-bromo-5-methyl-2,3-dihydro-1H-isoindole 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

1427361-78-1 (4-bromo-5-methyl-2,3-dihydro-1H-isoindole) 関連製品

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1427361-78-1)4-bromo-5-methyl-2,3-dihydro-1H-isoindole

清らかである:99%

はかる:1g

価格 ($):1741.0